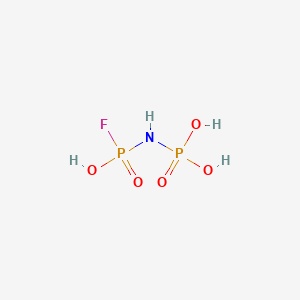
Fluorimidodiphosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorimidodiphosphoric acid is a chemical compound known for its unique properties and applications in various fields It is a derivative of phosphoric acid, where one of the hydroxyl groups is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorimidodiphosphoric acid can be synthesized through several methods. One common approach involves the reaction of phosphorus pentoxide with hydrogen fluoride. This reaction produces difluorophosphoric acid as an intermediate, which is then hydrolyzed to form this compound. The reaction conditions typically require controlled temperatures and the use of anhydrous hydrogen fluoride to ensure the purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where phosphorus pentoxide and hydrogen fluoride are reacted under controlled conditions. The intermediate products are then purified through distillation or crystallization processes to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorimidodiphosphoric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into simpler phosphoric acid derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state phosphoric acids.
Reduction: Simpler phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid compounds.
Applications De Recherche Scientifique
Fluorimidodiphosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It plays a role in biochemical studies, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialized coatings, cleaning agents, and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of fluorimidodiphosphoric acid involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or modifying the enzyme structure. The pathways involved include the disruption of normal biochemical processes, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Fluorimidodiphosphoric acid can be compared with other similar compounds such as:
Fluorophosphoric acid: Similar in structure but with different reactivity and applications.
Difluorophosphoric acid: An intermediate in the synthesis of this compound with distinct properties.
Phosphoric acid: The parent compound with broader applications but lacking the unique properties imparted by the fluorine atom.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased reactivity and stability in certain reactions. This makes it valuable in specialized applications where other phosphoric acid derivatives may not be suitable.
Propriétés
Numéro CAS |
168316-15-2 |
|---|---|
Formule moléculaire |
FH4NO5P2 |
Poids moléculaire |
178.98 g/mol |
Nom IUPAC |
[[fluoro(hydroxy)phosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/FH4NO5P2/c1-8(3,4)2-9(5,6)7/h(H4,2,3,4,5,6,7) |
Clé InChI |
VPAOMDGONUBYNU-UHFFFAOYSA-N |
SMILES canonique |
N(P(=O)(O)O)P(=O)(O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


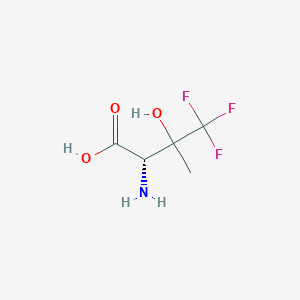
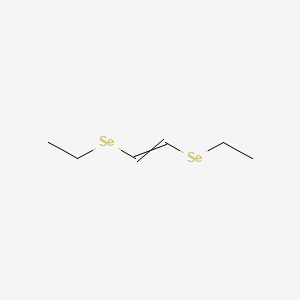
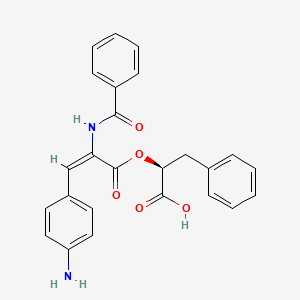
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
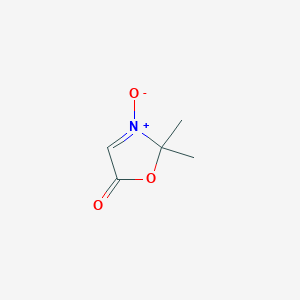


![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)


![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
